molecular formula C17H20N2O5S2 B2993241 methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1448050-83-6

methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2993241
CAS RN: 1448050-83-6
M. Wt: 396.48
InChI Key: ZXGPUOWTKXLHBY-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate, also known as MPTC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity

Compounds with similar structures have been shown to exhibit a broad spectrum of antibacterial effects against various bacterial strains such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These compounds can potentially act as lead compounds for drug discovery .

Antifungal Activity

Analogues of compounds with methyl and hydroxy groups have demonstrated selective fungistatic activity against fungi like Aspergillus fumigatus and potent activity against Candida albicans .

Drug Synthesis

The presence of hydroxy and sulfamoyl groups in a compound can be crucial for the synthesis of drugs with unique biological activities. These compounds can serve as intermediates in the synthesis of related heterocycles .

Antimicrobial Drug Discovery

Alkyl quinolone, a structure related to your compound, has been a privileged scaffold in antimicrobial drug discovery. New analogs containing various substituents have been synthesized for this purpose .

Biopharmaceutical Property Improvement

Eutectic solvents have been used to improve the biopharmaceutical properties of poorly water-soluble drugs. Compounds with hydroxy groups have been investigated for this application .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfamoyl and carbamate groups

Mode of Action

The sulfamoyl and carbamate groups could potentially form hydrogen bonds with amino acid residues in the target, altering its function .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds with similar structures have been known to influence pathways involving protein synthesis and degradation, signal transduction, and cellular metabolism .

Pharmacokinetics

The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in signal transduction pathways, and impacts on cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

properties

IUPAC Name

methyl N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-24-17(21)19-13-5-9-15(10-6-13)26(22,23)18-11-16(20)12-3-7-14(25-2)8-4-12/h3-10,16,18,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPUOWTKXLHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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